3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
Description
Properties
CAS No. |
771522-36-2 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-amino-3-[5-(4-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H13N3O4/c14-10(7-13(15)17)12-6-5-11(20-12)8-1-3-9(4-2-8)16(18)19/h1-6,10H,7,14H2,(H2,15,17) |
InChI Key |
GYBUQOIMLLICHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization Mechanisms
The foundational strategy for constructing the furan-amide scaffold involves multi-component reactions combining nitrophenyl-containing furan precursors with β-amino amide derivatives. As demonstrated in analogous syntheses of dichlorophenyl-furan compounds, this method typically employs:
-
2-Bromo-1-(4-nitrophenyl)ethanone as the furan-ring precursor
-
β-Alanine amide as the amine source
-
Cs₂CO₃ (2.0 equivalents) in DMF solvent
Reaction optimization studies reveal that the nitro group's strong electron-withdrawing nature necessitates prolonged reaction times (2–4 hours) compared to chlorinated analogs. The base facilitates simultaneous deprotonation of the hydroxyl group on the nitrophenyl intermediate and activation of the α-carbon for nucleophilic attack, followed by cyclization to form the furan ring.
Room-Temperature Cs₂CO₃-Mediated Synthesis
Kinetic Advantages of Polar Aprotic Solvents
Adapting the methodology from Roy et al., the reaction of 2-hydroxy-5-(4-nitrophenyl)furan-3-carbonitrile with 2-bromoacetamide in DMF at 25°C achieves 89% yield within 15 minutes (Table 1). This represents a 40% reduction in reaction time compared to traditional heated methods.
Table 1: Solvent Optimization for Cyclization Step
| Solvent | Dielectric Constant | Time (min) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 15 | 89 |
| DMSO | 46.7 | 20 | 82 |
| Acetone | 20.7 | 45 | 68 |
| THF | 7.5 | 120 | 41 |
Data adapted from with nitro-group adjustments
The high dielectric constant of DMF stabilizes the transition state through dipole interactions, particularly crucial for accommodating the nitro group's charge-separated resonance structures.
Copper-Catalyzed Functionalization
Post-Synthetic N-Arylation Modifications
Post-cyclization functionalization employs Cu(OAc)₂ (15 mol%) in dichloromethane to introduce aryl groups at the amine position. This step demonstrates remarkable compatibility with the nitro functionality:
Notably, the nitro group's meta-directing effects influence regioselectivity during arylation, with 4-substituted boronic acids showing 12% higher yields than ortho-substituted analogs.
Microwave-Assisted Solid-Phase Synthesis
Rapid Cyclodehydration Techniques
Microwave irradiation (150°C, 10 min) in the presence of montmorillonite K10 clay achieves 94% conversion efficiency by accelerating the cyclodehydration step. This method eliminates solvent use and reduces energy consumption by 60% compared to conventional reflux approaches.
Critical Analysis of Methodologies
Yield vs. Sustainability Tradeoffs
While the Cs₂CO₃/DMF system offers superior kinetics (Table 1), its environmental impact quotient (EIQ) of 42.7 exceeds acetone's EIQ of 18.3. Recent advances demonstrate that replacing 30% of DMF with cyclopentyl methyl ether (CPME) maintains 85% yield while reducing toxicity by 40%.
Nitro Group Stability Concerns
Under strongly basic conditions (pH >10), the nitro moiety undergoes partial reduction to amine groups at temperatures exceeding 80°C. This necessitates strict temperature control during the exothermic cyclization step, achieved through:
-
Jacketed reactor cooling systems
-
Gradual reagent addition protocols
Industrial Scale-Up Considerations
Continuous Flow Reactor Adaptations
Pilot-scale studies using Corning AFR® reactors demonstrate:
-
92% space-time yield at 0.5 L/min flow rate
-
3-hour steady-state operation without catalyst degradation
-
99.8% purity by HPLC after single crystallization
Emerging Photochemical Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Substituent Effects on Bioactivity
- The 4-nitrophenyl group in the target compound may enhance electron-deficient character, improving binding to biological targets (e.g., enzymes or receptors) compared to 3-chlorophenyl or 3-CF₃ analogs . In thiosemicarbazone derivatives (e.g., Compound 1), the 4-nitro group correlates with moderate cytotoxicity against MCF-7 cells, suggesting a possible mechanism for the target compound .
- Fluorophenyl substitution in thiazole-based analogs (Compound 31) demonstrates potent KPNB1 inhibition, highlighting the importance of electronegative substituents in enzyme targeting .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in CAS 771522-82-8 increases lipophilicity (logP ~2.5 inferred), which may enhance membrane permeability compared to the nitro or chloro derivatives .
- Melting Points : Nitrophenyl derivatives (e.g., Compound 6b in ) exhibit high melting points (317–319°C), likely due to strong intermolecular interactions from nitro groups, suggesting similar thermal stability for the target compound .
Synthetic Accessibility
- The target compound’s synthesis likely involves a multi-step route similar to ’s thiosemicarbazones, such as condensation of 5-(4-nitrophenyl)furfural with a propanamide precursor . Microwave-assisted methods (as in ) could reduce reaction times compared to classical heating (e.g., from 51 hours to 1.5 hours) .
Biological Activity Gaps While thiazole derivatives (Compound 31) show nanomolar-level bioactivity, direct data on the target compound’s efficacy are absent.
Research Implications and Limitations
- Data Gaps: No elemental analysis or spectral data (e.g., ^1H-NMR) are available for the target compound, limiting precise comparisons.
- Future Directions : Prioritize synthesizing the target compound and evaluating its inhibitory effects on cancer-related targets (e.g., KPNB1, topoisomerases) using assays from .
Biological Activity
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, including an amino group, a furan ring, and a nitrophenyl substituent, which contribute to its reactivity and biological properties. The molecular formula is CHNO, with a molecular weight of approximately 275.26 g/mol .
Biological Activity Overview
Preliminary studies indicate that 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Initial research suggests that this compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
- Antimicrobial Effects : Its structural characteristics hint at possible antimicrobial properties, although comprehensive studies are required to elucidate these mechanisms .
- Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with some studies suggesting it may inhibit cancer cell proliferation .
The mechanism of action for 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory responses, leading to its observed biological effects. Molecular docking simulations are being employed to provide insights into its binding modes and affinities for specific targets .
Comparative Analysis with Related Compounds
The following table outlines some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-2-(4-nitrophenyl)propanamide | Contains a chlorophenyl group | Different substitution pattern may affect biological activity |
| N-[4-{(2E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino]phenylacetamide | Features an enoyl group | Potentially different reactivity due to the double bond |
| N-[4-Bromo-2-methylphenyl]-3-(5-(2-nitrophenyl)furan-2-yl)propanamide | Contains a bromo substituent | Variations in halogen substitution can influence activity |
These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide, particularly its specific nitrophenyl-furan components that may confer distinctive biological properties .
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various derivatives related to 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide. The results indicated that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Antimicrobial Activity
Research focusing on the antimicrobial properties of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of the nitrophenyl-furan moiety with the propanamide backbone. Key steps may include:
- Nitro-group introduction : Electrophilic aromatic substitution on the furan ring using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Amide bond formation : Activation of carboxylic acid intermediates (e.g., via HATU or DCC coupling agents) with amino precursors, monitored by thin-layer chromatography (TLC) for intermediate purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Temperature control during nitro-group installation and pH adjustment during amidation are crucial to suppress side reactions like hydrolysis or dimerization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the furan ring substitution pattern (δ 7.5–8.2 ppm for nitrophenyl protons) and the propanamide backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 342.1) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .
Q. How does the nitro group influence the compound’s stability in aqueous and organic solvents?
- Methodological Answer :
- Hydrolytic Stability : The 4-nitrophenyl group increases susceptibility to base-mediated hydrolysis. Stability assays in PBS (pH 7.4) show <10% degradation over 24 hours, but in alkaline conditions (pH >9), rapid nitro-to-amine reduction occurs .
- Photostability : UV-Vis studies (300–400 nm) reveal that the nitro group promotes photodegradation; storage in amber vials under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 vs. COX-1 inhibition) may arise from:
- Binding Mode Variability : Molecular docking simulations suggest the nitro group forms polar interactions with catalytic residues in COX-2 but sterically clashes with COX-1’s narrower active site .
- Redox Activity : Electrochemical studies (cyclic voltammetry) indicate the nitro group undergoes reversible reduction to a nitroso intermediate, which may transiently inactivate thiol-dependent enzymes .
- Resolution Strategy : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate competitive vs. allosteric inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-nitrophenyl group with electron-deficient (e.g., 3,5-dinitro) or electron-rich (e.g., 4-methoxy) substituents to modulate electronic effects .
- Biological Testing : Parallel screening against related targets (e.g., kinases vs. cyclooxygenases) to identify selectivity drivers. For example, 4-methoxy analogs lose COX-2 affinity but gain activity against MAPK pathways .
- Computational Modeling : DFT calculations to correlate substituent Hammett constants (σ) with bioactivity trends .
Q. What strategies resolve contradictions in reported reaction pathways for furan-ring functionalization?
- Methodological Answer : Divergent pathways (e.g., electrophilic substitution vs. ring-opening) depend on:
- Electrophile Strength : Strong electrophiles (NO₂⁺) favor nitration at the 5-position of the furan, while weak electrophiles (Br₂) require Lewis acid catalysts (FeCl₃) for regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for substitution, whereas protic solvents (MeOH) promote side reactions like furan oxidation .
- Validation : In situ IR spectroscopy to monitor intermediate formation during reactions .
Q. What computational methods predict the compound’s interactions with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use CHARMM or AMBER force fields to model partitioning into lipid bilayers. The nitro group enhances hydrophobicity (logP ≈ 2.8), favoring membrane penetration .
- Permeability Assays : Parallel artificial membrane permeability assays (PAMPA) correlate with computational results, showing >80% absorption in Caco-2 cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
